molecular formula C23H25NO3 B11405914 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-4-propoxybenzamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-4-propoxybenzamide

Cat. No.: B11405914
M. Wt: 363.4 g/mol
InChI Key: AVUMEVPXDNXNLX-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-PROPOXYBENZAMIDE is a complex organic compound that features a furan ring, a methylphenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-ylmethylamine, which is then reacted with 4-methylbenzyl chloride to form the intermediate. This intermediate is subsequently reacted with 4-propoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of a nitro group yields the corresponding amine .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-PROPOXYBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-4-PROPOXYBENZAMIDE is unique due to its combination of a furan ring, a methylphenyl group, and a propoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-4-propoxybenzamide

InChI

InChI=1S/C23H25NO3/c1-3-14-26-21-12-10-20(11-13-21)23(25)24(17-22-5-4-15-27-22)16-19-8-6-18(2)7-9-19/h4-13,15H,3,14,16-17H2,1-2H3

InChI Key

AVUMEVPXDNXNLX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C)CC3=CC=CO3

Origin of Product

United States

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